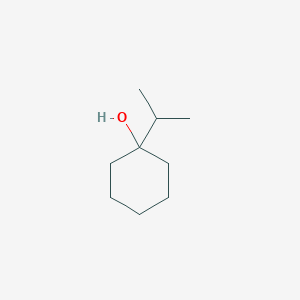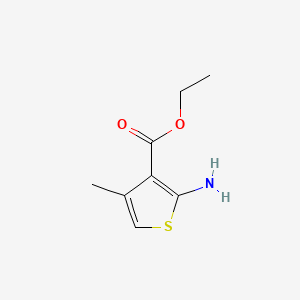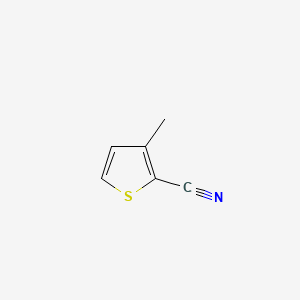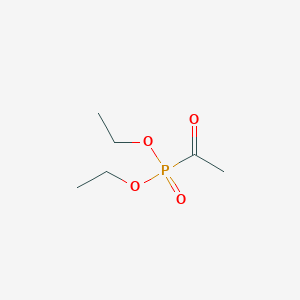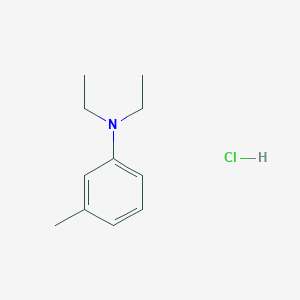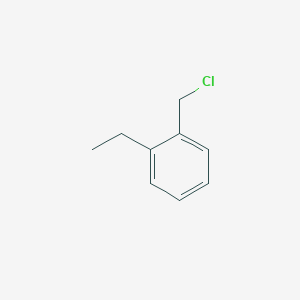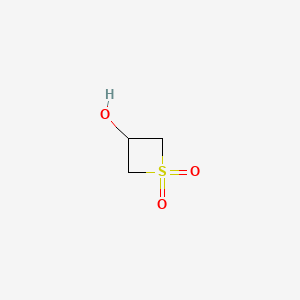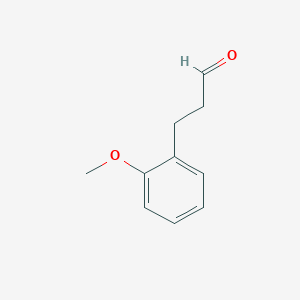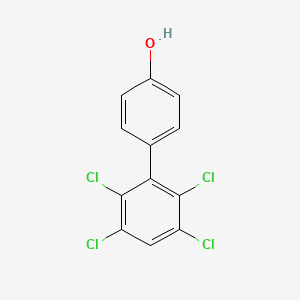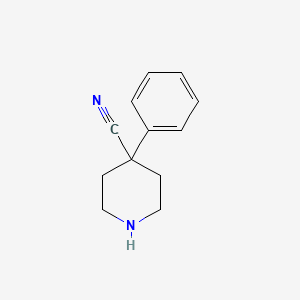
新隐丹参酮
科学研究应用
新隐丹参酮在科学研究中具有广泛的应用:
化学: 它被用作研究二萜类化合物合成和反应的模型化合物。
生物学: 该化合物正在被研究以确定其在调节生物通路中的作用,包括抗炎和抗氧化通路.
医学: 新隐丹参酮在治疗糖尿病、炎症和缺血性脑卒中等疾病方面显示出潜力
工业: 它正在被探索用于开发新的药物和治疗剂.
作用机制
新隐丹参酮通过多个分子靶点和通路发挥其作用:
生化分析
Biochemical Properties
Neocryptotanshinone plays a crucial role in biochemical reactions, particularly in the inhibition of inflammatory pathways. It interacts with several key enzymes and proteins, including nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and inducible nitric oxide synthase (iNOS). By inhibiting these pathways, Neocryptotanshinone suppresses the production of pro-inflammatory cytokines such as tumor necrosis factor alpha (TNFα), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β) . Additionally, Neocryptotanshinone inhibits the activation of NF-κB by preventing the phosphorylation and degradation of its inhibitor, IκBα .
Cellular Effects
Neocryptotanshinone exerts significant effects on various cell types and cellular processes. In macrophages, it reduces lipopolysaccharide-induced cytotoxicity and decreases the production of nitric oxide . Neocryptotanshinone also down-regulates the expression of iNOS and cyclooxygenase-2 (COX-2), thereby mitigating inflammatory responses . Furthermore, it influences cell signaling pathways by inhibiting the nuclear translocation of NF-κB p65, which is essential for the transcription of pro-inflammatory genes .
Molecular Mechanism
At the molecular level, Neocryptotanshinone exerts its effects through several mechanisms. It binds to and inhibits the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and immune responses . Neocryptotanshinone also inhibits the phosphorylation of IκBα, preventing its degradation and subsequent activation of NF-κB . Additionally, Neocryptotanshinone modulates the expression of genes involved in inflammatory pathways, thereby reducing the production of pro-inflammatory cytokines .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Neocryptotanshinone have been observed to change over time. Studies have shown that Neocryptotanshinone remains stable under various conditions and retains its anti-inflammatory properties over extended periods . Its efficacy may decrease over time due to potential degradation or metabolic changes . Long-term studies have demonstrated that Neocryptotanshinone continues to exert anti-inflammatory effects without significant cytotoxicity .
Dosage Effects in Animal Models
The effects of Neocryptotanshinone vary with different dosages in animal models. In mice, oral administration of Neocryptotanshinone at doses ranging from 10 to 100 mg/kg has been shown to inhibit inflammatory symptoms and nociceptive behaviors in a dose-dependent manner . Higher doses of Neocryptotanshinone may lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Therefore, it is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks .
Metabolic Pathways
Neocryptotanshinone is involved in several metabolic pathways, including those related to inflammation and glucose metabolism. It interacts with enzymes such as protein tyrosine phosphatase 1B (PTP1B), which plays a role in insulin signaling and glucose homeostasis . By inhibiting PTP1B, Neocryptotanshinone enhances insulin sensitivity and reduces blood glucose levels . Additionally, Neocryptotanshinone modulates the activity of enzymes involved in the biosynthesis of inflammatory mediators, thereby reducing inflammation .
Transport and Distribution
Neocryptotanshinone is transported and distributed within cells and tissues through various mechanisms. It exhibits high oral bioavailability and is rapidly distributed to the heart and brain . Neocryptotanshinone is primarily excreted through feces, indicating its extensive metabolism and elimination . The compound’s distribution within tissues is influenced by its interactions with transporters and binding proteins, which facilitate its uptake and accumulation in specific organs .
Subcellular Localization
Neocryptotanshinone’s subcellular localization plays a critical role in its activity and function. It is primarily localized in the cytoplasm, where it interacts with key signaling molecules involved in inflammatory pathways . Neocryptotanshinone’s localization is influenced by post-translational modifications and targeting signals that direct it to specific cellular compartments . These interactions are essential for its ability to modulate cellular processes and exert its pharmacological effects .
准备方法
合成路线和反应条件: 新隐丹参酮的合成涉及多步反应过程。 已公布的合成路线之一包括以下步骤 :
步骤 1: 正丁基锂 (n-BuLi) 和四甲基乙二胺 (TMEDA) 在己烷中于 45°C 下反应 30 分钟,然后在四氢呋喃 (THF) 中于 55-60°C 下反应 20 小时。
步骤 2: 三氯化铝 (AlCl3) 在二氯甲烷 (CH2Cl2) 中于 0°C 下反应 0.25 小时。
步骤 3: 三溴化硼 (BBr3) 在二氯甲烷 (CH2Cl2) 中于 -78°C 到 25°C 下反应 4 小时。
步骤 4: 4-二甲氨基吡啶 (DMAP) 在吡啶中于 0°C 到 25°C 下反应 1 小时,然后在 25°C 下反应 48 小时。
工业生产方法: 尽管关于新隐丹参酮的具体工业生产方法没有广泛的文献记载,但该化合物通常使用溶剂萃取技术从丹参 (Salvia miltiorrhiza Bunge) 中提取 .
化学反应分析
反应类型: 新隐丹参酮会发生多种化学反应,包括:
氧化: 该化合物可以被氧化形成不同的衍生物。
还原: 还原反应可以改变其官能团。
取代: 取代反应可以将新的官能团引入分子中。
常用试剂和条件:
氧化: 常用的氧化剂包括高锰酸钾 (KMnO4) 和三氧化铬 (CrO3)。
还原: 使用硼氢化钠 (NaBH4) 和氢化铝锂 (LiAlH4) 等还原剂。
取代: 使用卤素 (例如,溴,氯) 和亲核试剂 (例如,胺,醇) 等试剂。
相似化合物的比较
新隐丹参酮与其他类似化合物进行比较,突出了其独特性:
总之,新隐丹参酮是一种用途广泛的化合物,在各个科学和医学领域具有巨大潜力。其独特的特性和多样化的应用使其成为持续研究的宝贵课题。
属性
IUPAC Name |
1-hydroxy-2-[(2R)-1-hydroxypropan-2-yl]-8,8-dimethyl-6,7-dihydro-5H-phenanthrene-3,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O4/c1-10(9-20)14-16(21)12-6-7-13-11(5-4-8-19(13,2)3)15(12)18(23)17(14)22/h6-7,10,20-21H,4-5,8-9H2,1-3H3/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGZFJHSOBYVDLA-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1=C(C2=C(C3=C(C=C2)C(CCC3)(C)C)C(=O)C1=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)C1=C(C2=C(C3=C(C=C2)C(CCC3)(C)C)C(=O)C1=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109664-02-0 | |
| Record name | Neocryptotanshinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109664020 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


